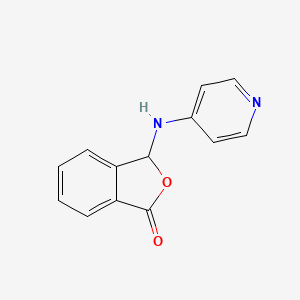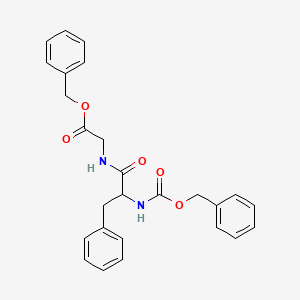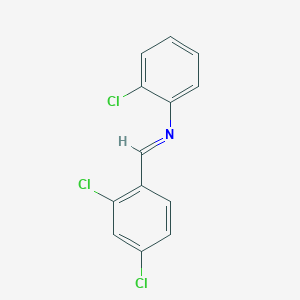
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxyphenyl group and a morpholinyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. For example, 4-methoxyaniline can be reacted with a suitable quinoline precursor under acidic conditions to form the desired product.
-
Introduction of the Morpholinyl Group: : The morpholinyl group can be introduced through nucleophilic substitution reactions. For instance, a quinoline derivative with a leaving group (e.g., halogen) can be reacted with morpholine under basic conditions to form the desired product.
-
Formation of the Hydrobromide Salt: : The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
-
Substitution: : The compound can undergo various substitution reactions, such as nucleophilic substitution at the morpholinyl group or electrophilic substitution at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic function. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and morpholinyl groups, resulting in different chemical and biological properties.
4-Morpholinoquinoline: Lacks the methoxyphenyl group, which may affect its biological activity.
2-(4-Methoxyphenyl)quinoline: Lacks the morpholinyl group, leading to different chemical reactivity and biological effects.
Uniqueness
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide is unique due to the presence of both the methoxyphenyl and morpholinyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
特性
CAS番号 |
853349-71-0 |
|---|---|
分子式 |
C20H21BrN2O2 |
分子量 |
401.3 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C20H20N2O2.BrH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H |
InChIキー |
DMSWISMHAXCHPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


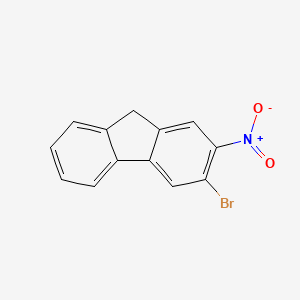
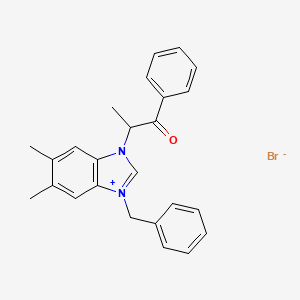




![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)

![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)

